N,N'-bis(2-methoxydibenzo[b,d]furan-3-yl)urea
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Overview
Description
N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea is a complex organic compound characterized by its unique structure, which includes two methoxydibenzo[b,d]furan groups connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with a suitable isocyanate or carbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures (around 25-50°C) and may require the use of a catalyst to increase the reaction rate .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)-3,5-pyridinedicarboxamide
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
- N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
Uniqueness
N,N’-bis(2-methoxydibenzo[b,d]furan-3-yl)urea is unique due to its specific urea linkage and the presence of two methoxydibenzo[b,d]furan groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C27H20N2O5 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
1,3-bis(2-methoxydibenzofuran-3-yl)urea |
InChI |
InChI=1S/C27H20N2O5/c1-31-25-11-17-15-7-3-5-9-21(15)33-23(17)13-19(25)28-27(30)29-20-14-24-18(12-26(20)32-2)16-8-4-6-10-22(16)34-24/h3-14H,1-2H3,(H2,28,29,30) |
InChI Key |
ZJUMCANKIMUNDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)NC4=C(C=C5C6=CC=CC=C6OC5=C4)OC |
Origin of Product |
United States |
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